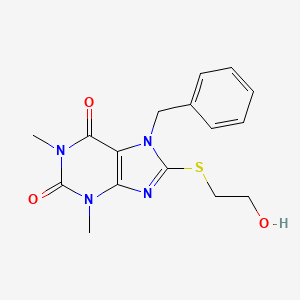
lithium(1+) ion 5-amino-4-hydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has a molecular formula of C5H10LiNO3 and a molecular weight of 139.08.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-amino-4-hydroxypentanoate typically involves the reaction of 5-amino-4-hydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of lithium;5-amino-4-hydroxypentanoate and water as a byproduct .
Industrial Production Methods
Industrial production of lithium;5-amino-4-hydroxypentanoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions
lithium(1+) ion 5-amino-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
科学的研究の応用
lithium(1+) ion 5-amino-4-hydroxypentanoate has a wide range of scientific research applications:
Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and bipolar disorder.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of lithium;5-amino-4-hydroxypentanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound modulates the levels of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress, inhibiting apoptosis, and enhancing autophagy.
Molecular Targets: Key molecular targets include glycogen synthase kinase-3 (GSK-3), inositol monophosphatase, and protein kinase C.
類似化合物との比較
Similar Compounds
Lithium gamma-aminobutyrate: Similar in structure but differs in the position of the hydroxyl group.
Lithium leucine: Another lithium salt with a similar amino acid backbone but different side chain.
Uniqueness
lithium(1+) ion 5-amino-4-hydroxypentanoate is unique due to its specific combination of lithium and the 5-amino-4-hydroxypentanoate moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
lithium;5-amino-4-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.Li/c6-3-4(7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGOOAOVGFULQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC(=O)[O-])C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10LiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-83-0 |
Source


|
| Record name | lithium 5-amino-4-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)


![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)

![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
